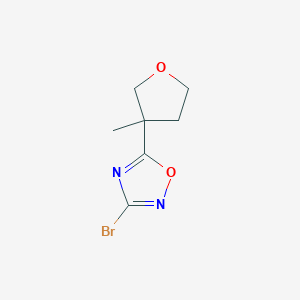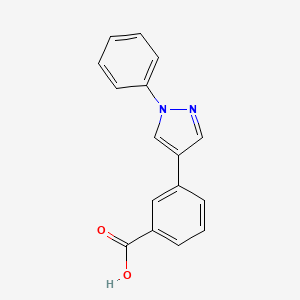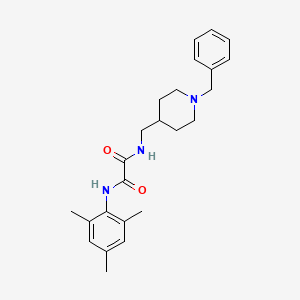
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains bromine, oxadiazole, and oxolane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated oxadiazole precursor with a 3-methyloxolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with dienes or alkynes, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate may be used to facilitate these reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while cycloaddition reactions can produce fused heterocyclic compounds with enhanced biological activity.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening purposes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and oxadiazole ring can form hydrogen bonds, van der Waals interactions, and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole
- 4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid
Uniqueness
3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of bromine, oxadiazole, and oxolane moieties. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with tailored biological and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or selectivity in various applications.
Propiedades
IUPAC Name |
3-bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSECKLAPDOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NC(=NO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)
![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)
![2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2651062.png)
![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)


![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2651075.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)

